H-Glu(amc)-OH
Overview
Description
H-Glu(amc)-OH is a fluorogenic substrate for aminopeptidase a, producing a blue fluorescent solution upon cleavage . It is used in various research applications .
Molecular Structure Analysis
The molecular formula of H-Glu(amc)-OH is C15H16N2O5 . The IUPAC name is (2 S )-2-amino-5- [ (4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid . The molecular weight is 304.30 g/mol .Scientific Research Applications
Fluorogenic Substrate for Aminopeptidase A
H-Glu(amc)-OH serves as a fluorogenic substrate for the enzyme aminopeptidase A. When cleaved by this enzyme, it produces a blue fluorescent solution, which can be useful in enzymatic studies and assays .
Study of Dipeptide Nanostructures
It has been used in research exploring the self-assembly of dipeptide nanostructures. This application is significant in the field of nanotechnology and materials science .
Amyloid Beta-Peptide Research
The compound contributes to the N-terminal truncation of amyloid beta-peptide, which is relevant in studies related to Alzheimer’s disease and other amyloid-related conditions .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of H-Glu(amc)-OH is aminopeptidase A . Aminopeptidase A is an enzyme that plays a crucial role in the metabolism of certain proteins by cleaving off amino acids.
Mode of Action
H-Glu(amc)-OH acts as a fluorogenic substrate for aminopeptidase A . This means that it is a compound that the enzyme can act upon, and when it does, it produces a blue fluorescent solution .
Biochemical Pathways
The action of H-Glu(amc)-OH on aminopeptidase A contributes to the N-terminal truncation of amyloid beta-peptide . This process is part of the larger biochemical pathway involved in the metabolism of proteins.
Result of Action
The cleavage of H-Glu(amc)-OH by aminopeptidase A results in the production of a blue fluorescent solution . This can be used as a marker for the activity of the enzyme, providing a useful tool for studying its function and role in various biological processes.
properties
IUPAC Name |
(2S)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-13(18)5-4-11(16)15(20)21/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,18)(H,20,21)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOAPPISZAGCAO-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Glu(amc)-OH | |
CAS RN |
72669-53-5 | |
Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72669-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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